molecular formula C88H131F3N8O27 B12055873 (S)-Mac-H

(S)-Mac-H

Cat. No.: B12055873
M. Wt: 1790.0 g/mol
InChI Key: NWCRTIKSGFXFGW-KDCVMDMUSA-N
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Description

“(S)-Mac-H” is a compound with intriguing properties. It belongs to the class of volatile organic compounds (VOCs), which are significant air pollutants and gaseous waste products containing energy. Understanding its structure, behavior, and applications is crucial for environmental and scientific research.

Preparation Methods

Industrial Production:: Unfortunately, industrial-scale production details for “(S)-Mac-H” remain elusive. it’s likely that specialized chemical manufacturers employ optimized processes to achieve high yields and enantiopurity.

Chemical Reactions Analysis

Reactivity:: “(S)-Mac-H” likely undergoes various reactions, including:

    Oxidation: Oxidative processes could lead to the formation of functional groups or ring-opening reactions.

    Reduction: Reduction reactions may yield saturated derivatives.

    Substitution: Substituting functional groups can alter its properties.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂).

    Substitution: Nucleophiles like sodium azide (NaN₃) or alkyl halides.

Major Products:: The specific products depend on the reaction conditions. For instance, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

Chemistry::

  • “(S)-Mac-H” could serve as a chiral building block in asymmetric synthesis.
  • Its reactivity might find applications in designing new catalysts or ligands.
Biology and Medicine::
  • Studying its interactions with biological macromolecules (e.g., proteins, DNA) could reveal potential drug targets.
  • Bioconjugation strategies could utilize its unique properties.
Industry::
  • Perfumery: Chiral fragrances often rely on enantiopure compounds.
  • Fine Chemicals: “this compound” could contribute to specialty chemicals.

Mechanism of Action

The precise mechanism remains speculative, but it likely involves binding to specific receptors or enzymes. Further research is needed to elucidate its molecular targets and pathways.

Properties

Molecular Formula

C88H131F3N8O27

Molecular Weight

1790.0 g/mol

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/6C13H19NO4.C8H16N2O.C2HF3O2/c6*1-5-17-12(15)10-7-11(13(16)18-6-2)9(4)14-8(10)3;1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h6*14H,5-7H2,1-4H3;7,9H,5H2,1-4H3;(H,6,7)/t;;;;;;7-;/m......0./s1

InChI Key

NWCRTIKSGFXFGW-KDCVMDMUSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CCOC(=O)C1=C(NC(=C(C1)C(=O)OCC)C)C.CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O

Origin of Product

United States

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